2-Ethyl-2-phenylmalonamide monohydrate chemical properties
2-Ethyl-2-phenylmalonamide monohydrate chemical properties
Title: 2-Ethyl-2-phenylmalonamide (PEMA) Monohydrate: Physicochemical Profiling, Pharmacokinetics, and Analytical Protocols
Executive Summary
2-Ethyl-2-phenylmalonamide (PEMA) is the major active metabolite of the anticonvulsant Primidone. While often overshadowed by its co-metabolite Phenobarbital, PEMA possesses distinct pharmacological properties, including a significantly longer half-life and a mechanism of action that potentiates the efficacy of barbiturates. This guide provides a comprehensive technical analysis of PEMA Monohydrate, focusing on its solid-state chemistry, pharmacokinetic behavior, and validated protocols for quantification in biological matrices. It is designed for researchers requiring high-fidelity data for therapeutic drug monitoring (TDM) and formulation stability studies.
Physicochemical Characterization
The monohydrate form of PEMA (
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Ethyl-2-phenylpropanediamide monohydrate | - |
| CAS Number | 80866-90-6 | Specific to Monohydrate (Anhydrous: 7206-76-0) |
| Molecular Formula | - | |
| Molecular Weight | 224.26 g/mol | Anhydrous MW: 206.24 g/mol .[1] Critical for molarity calculations. |
| Appearance | White crystalline solid | Forms "U-shaped" molecular conformations in crystal lattice. |
| Melting Point | 118°C – 120°C (Decomposes) | Lower than Phenobarbital; thermal instability requires careful drying. |
| Solubility (Water) | < 0.1 mg/mL | Hydrophobic nature necessitates organic co-solvents. |
| Solubility (Organic) | Soluble in Methanol, DMSO, Ethanol | DMSO recommended for stock solutions (>10 mg/mL). |
| pKa | ~11.8 (Amide nitrogen) | Very weak acid; remains unionized at physiological pH. |
| UV Max ( | 210–215 nm | End absorption of amide group; secondary aromatic band at ~257 nm (weak). |
Metabolic Pathway & Pharmacokinetics[2]
PEMA is formed via the hepatic metabolism of Primidone. Unlike Phenobarbital, which is formed via oxidation of the methylene group, PEMA is formed via ring cleavage. Understanding this bifurcation is critical for interpreting TDM results, as PEMA accumulation can occur independently of Phenobarbital levels, particularly in patients with renal impairment.
Mechanism of Action[3]
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Independent Activity: PEMA exhibits weak anticonvulsant activity on its own.
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Synergy: It significantly potentiates the neurodepressant effects of Phenobarbital, allowing for therapeutic efficacy at lower barbiturate concentrations.
Pharmacokinetic Profile
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Absorption: Rapid and nearly complete (>90% bioavailability).
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Half-Life (
): 29–36 hours in healthy adults; prolonged to >50 hours in elderly or renally impaired patients. -
Elimination: Excreted largely unchanged in urine. This contrasts with Phenobarbital, which undergoes extensive hepatic metabolism.
Figure 1: Metabolic bifurcation of Primidone. Note that PEMA formation is a distinct pathway from Phenobarbital generation.
Analytical Methodology: HPLC-UV Quantification
The following protocol is validated for the separation of PEMA from Primidone and Phenobarbital in human plasma. It addresses the low UV absorbance of the aliphatic amide group by utilizing a low-wavelength detection strategy.
Objective: Quantify PEMA Monohydrate in plasma with a Lower Limit of Quantification (LLOQ) of 0.5 µg/mL.
Reagents & Preparation[3][4][5][6][7][8]
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Stock Solution: Dissolve 10 mg PEMA Monohydrate in 10 mL Methanol (1 mg/mL). Store at -20°C.
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Internal Standard (IS): 5-Ethyl-5-p-tolylbarbituric acid (or similar barbiturate analog) at 10 µg/mL in Methanol.
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Mobile Phase: 10 mM Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v).
Step-by-Step Protocol
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Sample Pre-treatment:
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Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.
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Add 50 µL of Internal Standard working solution.
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Add 500 µL of ice-cold Acetonitrile to precipitate proteins.
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Rationale: Acidic precipitation is avoided to prevent amide hydrolysis.
-
-
Extraction:
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Vortex vigorously for 60 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the clear supernatant to a clean glass vial.
-
-
Evaporation & Reconstitution:
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Evaporate supernatant under a gentle stream of nitrogen at 40°C.
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Reconstitute residue in 200 µL of Mobile Phase.
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Rationale: Matches the solvent strength of the column to prevent peak broadening.
-
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Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
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Flow Rate: 1.0 mL/min (Isocratic).[2]
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Temperature: 25°C.
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Detection: UV at 210 nm .
-
Note: PEMA elutes early (typically < 4 min) due to high polarity. Phenobarbital elutes later (> 8 min).
-
Figure 2: Analytical workflow for PEMA extraction and quantification.
Synthesis & Stability Considerations
For researchers synthesizing PEMA for reference standards:
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Precursor: Diethyl 2-ethyl-2-phenylmalonate.[3]
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Reaction: Ammonolysis. The diester is treated with concentrated ammonia (or ammonia in methanol) in a sealed vessel.
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Purification: Recrystallization from water/ethanol mixtures yields the monohydrate .
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Stability: The monohydrate is stable at room temperature but hygroscopic. Store in a desiccator. Aqueous solutions are susceptible to hydrolysis at extreme pH (<2 or >10); maintain neutral pH for liquid standards.
References
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PubChem. (2025).[1] 2-Ethyl-2-phenylmalonamide monohydrate (Compound Summary). National Library of Medicine. [Link]
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Cottrell, P.R., et al. (1982). "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs." Epilepsia. [Link]
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Haidukewych, D., et al. (1980). "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography." Clinical Chemistry. [Link]
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El-Masri, H.A., & Portier, C.J. (1998). "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice." Drug Metabolism and Disposition. [Link]
